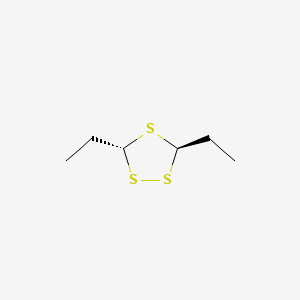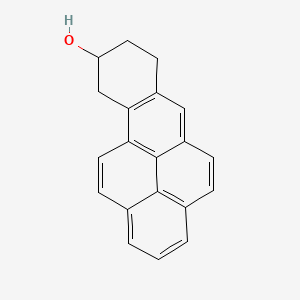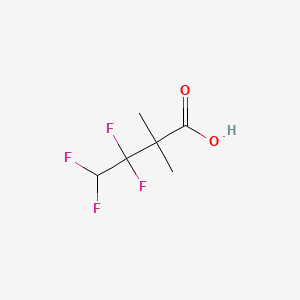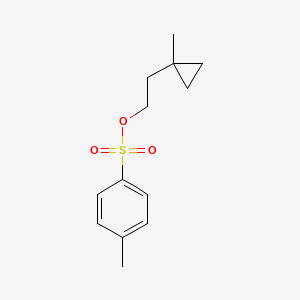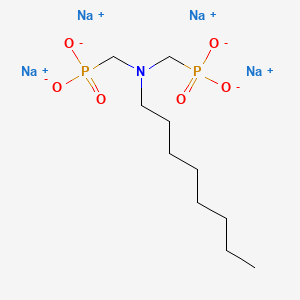
Tetrasodium ((octylimino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme is as follows:
Reaction of Octylamine with Formaldehyde: Octylamine reacts with formaldehyde to form an intermediate imine.
Addition of Phosphorous Acid: The intermediate imine reacts with phosphorous acid to form the bisphosphonate structure.
Neutralization with Sodium Hydroxide: The final product is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes:
Mixing Reactants: Octylamine, formaldehyde, and phosphorous acid are mixed in a reactor.
Controlled Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Neutralization: The product is neutralized with sodium hydroxide to form the tetrasodium salt.
Purification: The final product is purified through filtration and drying processes.
化学反应分析
Types of Reactions
Tetrasodium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products Formed
Chelation: Metal ion complexes.
Hydrolysis: Decomposition products, including phosphonic acids.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
Tetrasodium ((octylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry and chemical synthesis.
Biology: Employed in biological studies to investigate metal ion interactions.
Medicine: Potential use in medical treatments involving metal ion chelation.
Industry: Utilized in water treatment, detergents, and other industrial processes.
作用机制
The mechanism of action of tetrasodium ((octylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. The compound binds to metal ions through its phosphonate groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and other biological processes that require metal ions.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with similar properties.
Nitrilotriacetic acid (NTA): A chelating agent used in various applications.
Uniqueness
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is unique due to its specific structure, which provides distinct chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications where strong and selective chelation is required.
属性
CAS 编号 |
81797-48-0 |
|---|---|
分子式 |
C10H21NNa4O6P2 |
分子量 |
405.18 g/mol |
IUPAC 名称 |
tetrasodium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI 键 |
UAVOQKCTRXBMSE-UHFFFAOYSA-J |
规范 SMILES |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




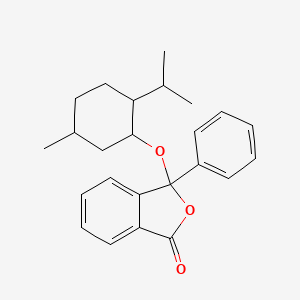
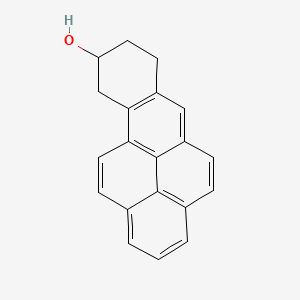
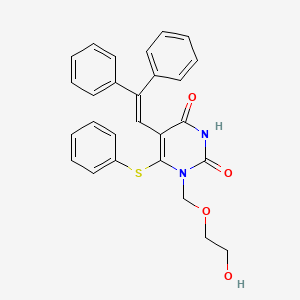
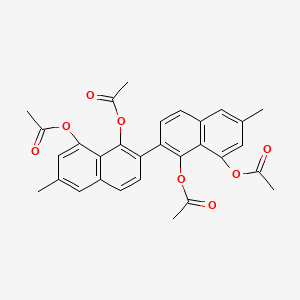
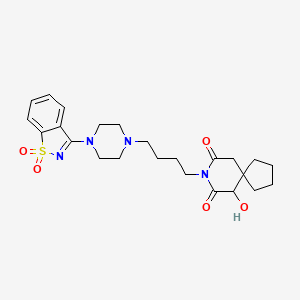
![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)

